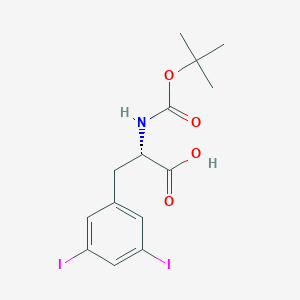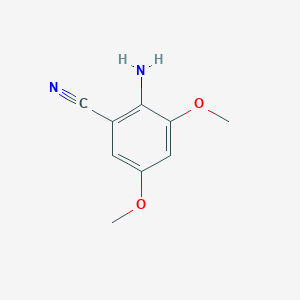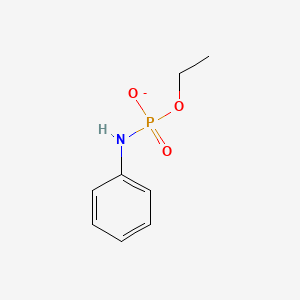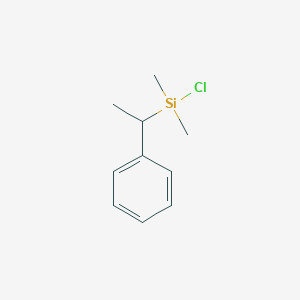![molecular formula C12H17O5- B14498068 3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate CAS No. 62870-57-9](/img/structure/B14498068.png)
3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate is an organic compound with a complex structure that includes a cyclohexyl ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate typically involves the esterification of 3-oxo-3-hydroxypropanoic acid with 1,3,3-trimethyl-2-oxocyclohexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
Scientific Research Applications
3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The keto group may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]butanoate
- 3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]pentanoate
Uniqueness
3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate is unique due to its specific structural features, such as the presence of both a keto and an ester group, which confer distinct reactivity and potential applications. Its cyclohexyl ring also adds to its stability and versatility in various chemical reactions.
Properties
CAS No. |
62870-57-9 |
|---|---|
Molecular Formula |
C12H17O5- |
Molecular Weight |
241.26 g/mol |
IUPAC Name |
3-oxo-3-(1,3,3-trimethyl-2-oxocyclohexyl)oxypropanoate |
InChI |
InChI=1S/C12H18O5/c1-11(2)5-4-6-12(3,10(11)16)17-9(15)7-8(13)14/h4-7H2,1-3H3,(H,13,14)/p-1 |
InChI Key |
MXAWGKUWQPGSIL-UHFFFAOYSA-M |
Canonical SMILES |
CC1(CCCC(C1=O)(C)OC(=O)CC(=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl[1-(4-methylphenyl)ethyl]sulfanium bromide](/img/structure/B14497989.png)
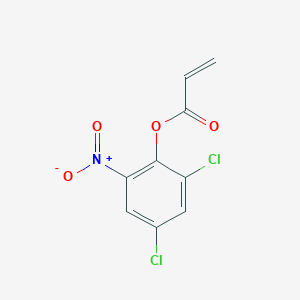
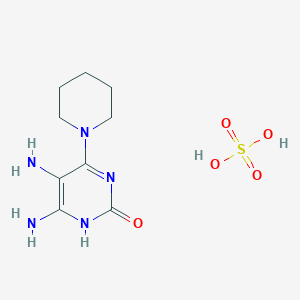
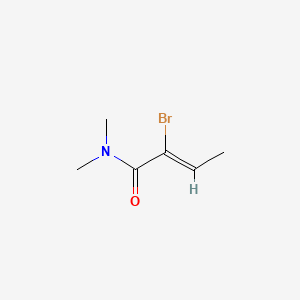
![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14498027.png)

![Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14498035.png)
-lambda~5~-phosphane](/img/structure/B14498043.png)
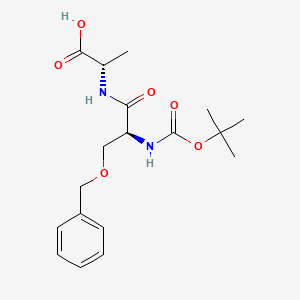
![3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B14498069.png)
